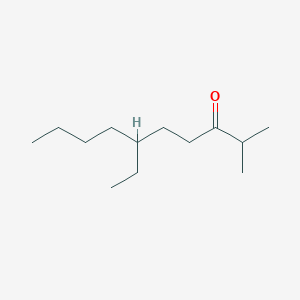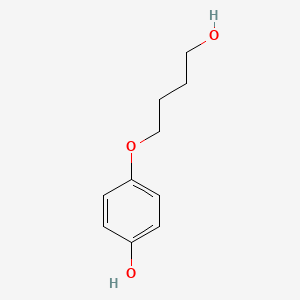
4-(4-Hydroxybutoxy)phenol
Vue d'ensemble
Description
4-(4-Hydroxybutoxy)phenol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Hydroxybutoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxybutoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biotechnology Applications : In biotechnology, the focus has been on the synthesis of phenolic compounds like 4-(4-Hydroxybutoxy)phenol. Miao et al. (2015) constructed a novel phenol synthetic pathway in Escherichia coli, demonstrating the potential for microbial production of phenols (Miao, Li, Diao, Zhang, & Ma, 2015).
Environmental Science : The biodegradation of phenolic compounds like 4-(4-Hydroxybutoxy)phenol is a significant area of research in environmental science. Van Schie and Young (2000) detailed mechanisms and applications of microbial degradation of phenol, highlighting its relevance in bioremediation (Van Schie & Young, 2000).
Pharmacological Research : Pharmacological studies often explore the potential health benefits of phenolic compounds. Roman et al. (2020) assessed the pharmacological profile of low molecular weight oligo-hydroxyalkanoates, providing insights into the therapeutic applications of these compounds (Roman, Isvoran, Filip, Ostafe, & Zinn, 2020).
Material Science : In material science, the focus is on the synthesis and applications of phenol-based compounds in various industrial processes. Wang, Wang, and Li (2015) reported on Fe-based metal–organic frameworks for photocatalytic benzene hydroxylation to phenol, indicating the material's potential in industry (Wang, Wang, & Li, 2015).
Chemical Synthesis : Research also extends to the synthesis of specific isomers of phenolic compounds for biological and environmental studies. Boehme et al. (2010) synthesized various nonylphenol isomers, including 4-(4-Hydroxybutoxy)phenol, for in-depth studies (Boehme, Andries, Dötz, Thiele, & Guenther, 2010).
Propriétés
IUPAC Name |
4-(4-hydroxybutoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6,11-12H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMVTJQWUBKKFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxybutoxy)phenol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N-[1-(4-Bromo-phenyl)-ethyl]-2,2,2-trifluoro-acetamide](/img/structure/B7872625.png)

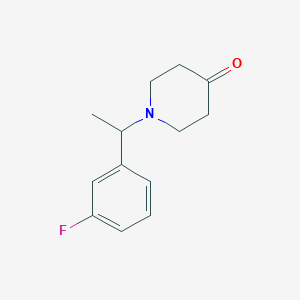

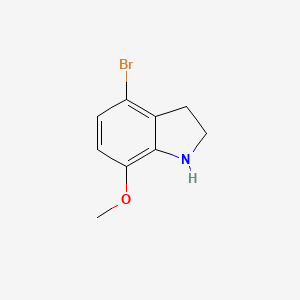

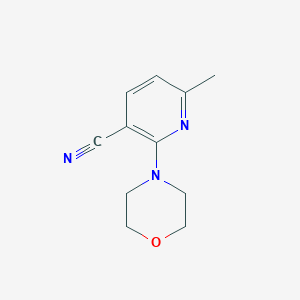
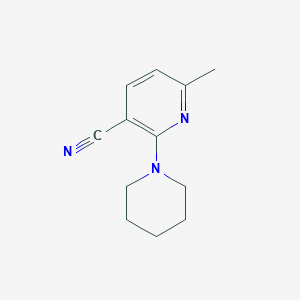
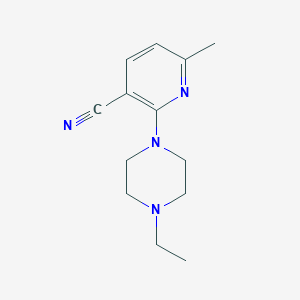
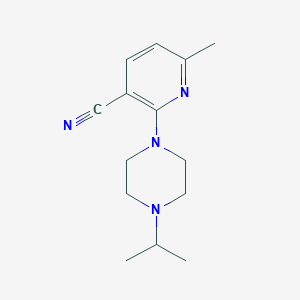
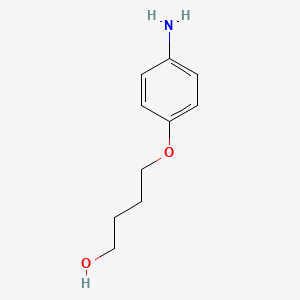
![4-[(Tetrahydropyran-4-yl)amino]-1-butanol](/img/structure/B7872710.png)
![4-[4-(Hydroxymethyl)-2-methoxy-5-nitrophenoxy]butan-1-ol](/img/structure/B7872714.png)
